molecular formula C10H9Br2N3OS B10961154 4,5-dibromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

4,5-dibromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

Cat. No.: B10961154
M. Wt: 379.07 g/mol
InChI Key: QKDKSOZXIPTTQC-UHFFFAOYSA-N
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Description

4,5-dibromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with bromine atoms at positions 4 and 5, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform or N,N-dimethylformamide (DMF) at room temperature . The brominated thiophene is then reacted with a pyrazole derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4,5-dibromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dibromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring with a pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9Br2N3OS

Molecular Weight

379.07 g/mol

IUPAC Name

4,5-dibromo-N-(1,5-dimethylpyrazol-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H9Br2N3OS/c1-5-7(4-13-15(5)2)14-10(16)8-3-6(11)9(12)17-8/h3-4H,1-2H3,(H,14,16)

InChI Key

QKDKSOZXIPTTQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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